molecular formula C18H18FN3OS B2581401 N-(3-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399001-88-8

N-(3-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No.: B2581401
CAS No.: 399001-88-8
M. Wt: 343.42
InChI Key: GJOJIUDUBZOJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a chemical compound of significant interest in biochemical and pharmacological research. It belongs to a class of substituted bridged analogs known to modulate the activity of sirtuins, a family of NAD+-dependent protein deacetylases involved in critical cellular processes . Sirtuin modulators are actively investigated for their potential role in a wide spectrum of diseases and disorders, including metabolic diseases like type 2 diabetes and obesity, cardiovascular diseases, neurodegenerative conditions, inflammation, and coagulation disorders . Research into this compound series suggests potential applications in models of aging, stress resistance, and cancer, with proposed mechanisms of action that may include increasing mitochondrial activity and managing oxidative stress . This compound is related to a structural analog, N-(4-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbothioamide (CAS# 399001-91-3), which is also characterized as a sirtuin modulator and is available for research purposes . This compound is provided For Research Use Only (RUO). It is strictly intended for laboratory research and is not approved for use in humans, nor for diagnostic, therapeutic, or any personal applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c19-14-3-1-4-15(8-14)20-18(24)21-9-12-7-13(11-21)16-5-2-6-17(23)22(16)10-12/h1-6,8,12-13H,7,9-11H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOJIUDUBZOJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Functional Group Variations

The compound’s closest analog is (1R,5S)-N-(2-Hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide ():

Property Target Compound Analog ()
Core structure Methanopyrido-diazocine Methanopyrido-diazocine
Substituent 3-Fluorophenyl carbothioamide 2-Hydroxyethyl carboxamide
Functional group -C(S)NH- (thioamide) -CONH- (carboxamide)
Electronic effects Electron-withdrawing fluorine enhances aromatic electrophilicity Hydroxyethyl group introduces hydrogen-bonding capacity
Spectroscopic data Not available NMR peaks at δ 1.5–3.5 ppm (aliphatic), δ 7.2–8.1 ppm (aromatic)

Key distinctions :

  • The carbothioamide group in the target compound may improve membrane permeability compared to the carboxamide in due to increased lipophilicity .
  • The 3-fluorophenyl substituent likely enhances metabolic stability over the hydroxyethyl group, which is prone to oxidation.

Comparison with Heterocyclic Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) ():

Property Target Compound Compound 1l ()
Core structure Methanopyrido-diazocine Tetrahydroimidazo[1,2-a]pyridine
Key substituents 3-Fluorophenyl, carbothioamide 4-Nitrophenyl, cyano, ester groups
Melting point Not reported 243–245°C
Synthetic route Likely multi-step One-pot two-step reaction

Structural implications :

  • The tetrahydroimidazo[1,2-a]pyridine core in 1l lacks the diazocine ring, reducing conformational rigidity compared to the target compound.
  • The 4-nitrophenyl group in 1l introduces strong electron-withdrawing effects, which may reduce bioavailability compared to the 3-fluorophenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.